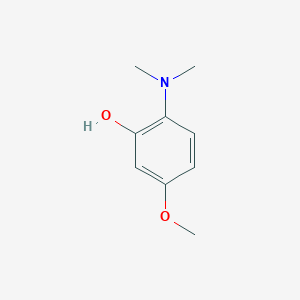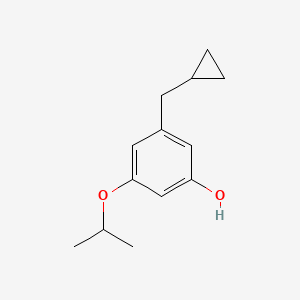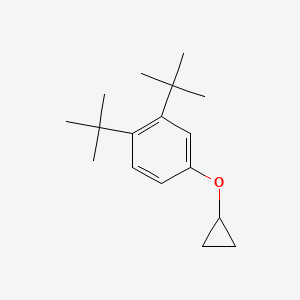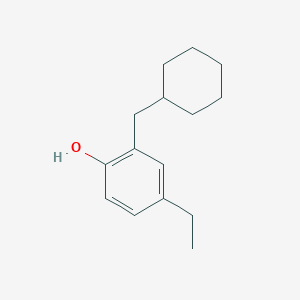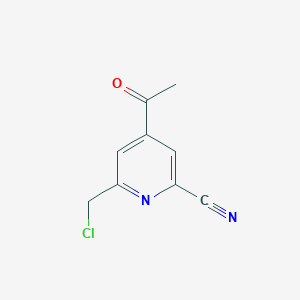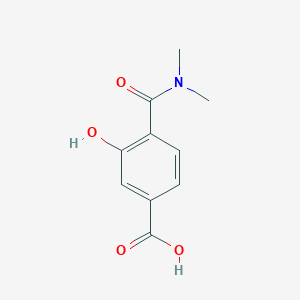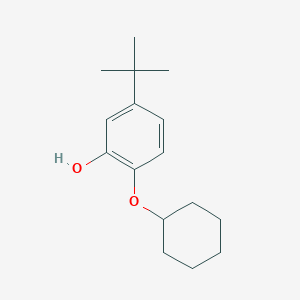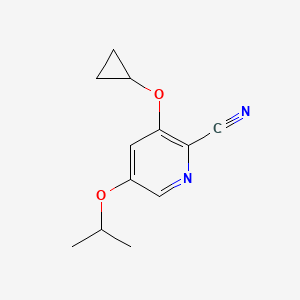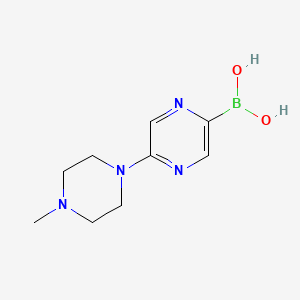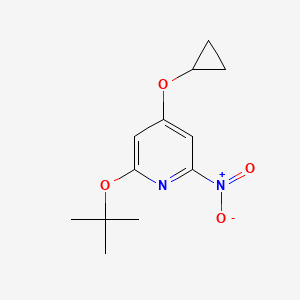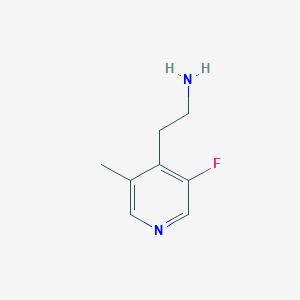
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom and a methyl group on the pyridine ring. These modifications can significantly alter the compound’s reactivity and biological activity, making it a valuable target for research in various fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which can be synthesized through various fluorination reactions, such as the Umemoto reaction or the Balz-Schiemann reaction . These reactions often require specific reagents and conditions, such as the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), and may be carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine may involve large-scale fluorination processes, followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the required purity levels. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
化学反応の分析
Types of Reactions
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom and the methyl group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the fluorine or methyl groups.
科学的研究の応用
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine has several scientific research applications, including:
Biology: Its unique chemical properties make it a valuable tool for studying biological processes and interactions, particularly those involving fluorinated compounds.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of oncology and neurology.
作用機序
The mechanism of action of 2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine include:
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(2-Fluoro-5-methylpyridin-4-yl)ethanamine
- 2-(2-Fluoro-3-methylpyridin-4-yl)ethanamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its stability and binding affinity, making it a valuable compound for various research applications.
特性
分子式 |
C8H11FN2 |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
2-(3-fluoro-5-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-11-5-8(9)7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
InChIキー |
BMFHYYWAKPRROR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1CCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


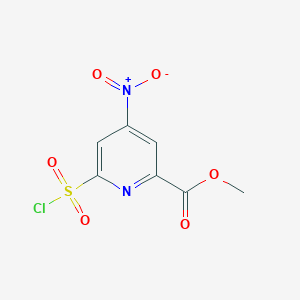
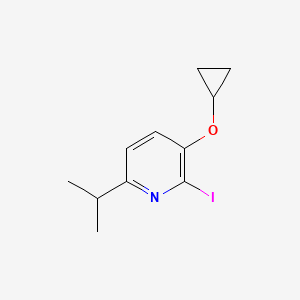
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
